
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of chromenone derivatives, which have been reported to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is not fully understood. However, it has been suggested that its pharmacological activities may be due to its ability to modulate various signaling pathways in the body. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce cell cycle arrest and apoptosis in these cells. In addition, it has been reported to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-methyl-2-oxo-chromen-7-yl)hexanamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of its potential as a natural antioxidant and its ability to protect against oxidative stress. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways in the body. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide involves the reaction of 4-methyl-7-hydroxychromen-2-one with hexanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and results in the formation of the desired product with high yield and purity.
Applications De Recherche Scientifique
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. In addition, it has been shown to possess antimicrobial, antifungal, and antiviral properties. These properties make it a promising candidate for the development of new drugs to treat various diseases.
Propriétés
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-6-15(18)17-12-7-8-13-11(2)9-16(19)20-14(13)10-12/h7-10H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARBKQJIYWGUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

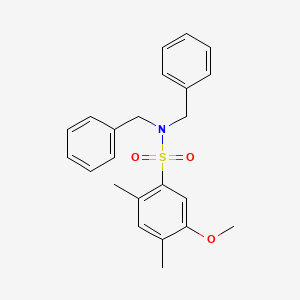
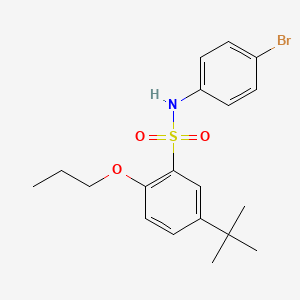
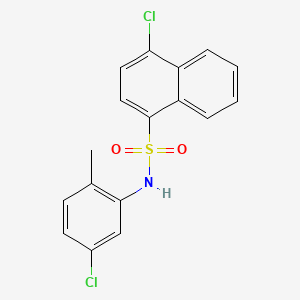


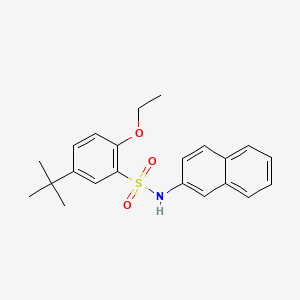
![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
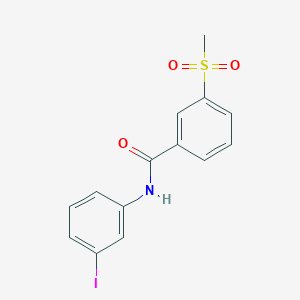
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)

![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
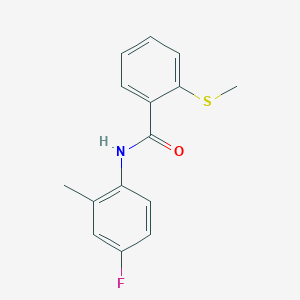
![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)